Dichloro(ethyl)silane

Organosilicon chemistry Steric effects Solvent compatibility

Dichloro(ethyl)silane (ethyldichlorosilane, C₂H₆Cl₂Si, MW 129.06) is a bifunctional organochlorosilane bearing one reactive Si–H hydride, two hydrolyzable Si–Cl bonds, and an ethyl substituent. It is classified as a tri-substituted silane reducing agent within the broader organosilane reagent family.

Molecular Formula C2H6Cl2Si
Molecular Weight 129.06 g/mol
Cat. No. B8733021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDichloro(ethyl)silane
Molecular FormulaC2H6Cl2Si
Molecular Weight129.06 g/mol
Structural Identifiers
SMILESCC[SiH](Cl)Cl
InChIInChI=1S/C2H6Cl2Si/c1-2-5(3)4/h5H,2H2,1H3
InChIKeyRKHXNBJRDQOIOQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dichloro(ethyl)silane (CAS 1789-58-8) – Core Physicochemical Profile for Procurement Evaluation


Dichloro(ethyl)silane (ethyldichlorosilane, C₂H₆Cl₂Si, MW 129.06) is a bifunctional organochlorosilane bearing one reactive Si–H hydride, two hydrolyzable Si–Cl bonds, and an ethyl substituent [1]. It is classified as a tri-substituted silane reducing agent within the broader organosilane reagent family [2]. Key bulk properties include a boiling point of 74–76 °C, density of 1.089 g/mL at 20 °C, vapor pressure of ~100 mmHg at 21 °C, dipole moment of 2.04 debye, enthalpy of vaporization (ΔvapH) of 31.6 kJ/mol, and viscosity of 0.53 cSt [3][4]. The compound hydrolyzes rapidly with moisture, releasing HCl, and is typically packaged under inert atmosphere [2].

Function Bifunctional organochlorosilane: one Si–H hydride and two hydrolyzable Si–Cl bonds
Handling Moisture-sensitive; must be stored and transferred under inert atmosphere due to rapid hydrolysis releasing HCl
Workflow Supports vapor-phase silanization, hydrosilylation, ionic reduction, and silicone monomer synthesis

Why Dichloro(ethyl)silane Cannot Be Readily Replaced by Methyldichlorosilane or Triethylsilane


Despite sharing the dichlorosilane core, dichloro(ethyl)silane occupies a narrow functional window that its closest analogs fail to replicate simultaneously. Methyldichlorosilane (CH₃SiHCl₂) is more volatile (bp 41 °C; vapor pressure ~46.8 kPa at 20 °C) and exhibits measurably stronger reactivity toward organic solvents due to reduced steric shielding of the smaller methyl group [1]. Triethylsilane ((C₂H₅)₃SiH) provides only hydride reactivity without hydrolyzable Si–Cl functionality, making it unsuitable for condensation-grafting applications. Trichloro(ethyl)silane (C₂H₅SiCl₃) lacks the Si–H bond entirely, forfeiting radical and ionic reducing activity . Substitution therefore entails trade-offs across volatility, hydrolytic cross-linking capacity, and reducing power that cannot be compensated by adjusting stoichiometry alone.

Methyldichlorosilane: higher volatility (bp 41 °C) and stronger solvent reactivity due to reduced steric shielding; may alter hydrosilylation selectivity and pot life.
Triethylsilane: lacks hydrolyzable Si–Cl bonds; may not support condensation-grafting or surface-attachment workflows that require post-deposition crosslinking.
Trichloro(ethyl)silane: no Si–H functionality; cannot replace reduction or hydrosilylation steps that depend on hydride transfer.

Quantitative Differentiation Evidence for Dichloro(ethyl)silane vs. Closest Analogs


Steric Shielding of the Ethyl Group Reduces Solvent Reactivity Relative to Methyldichlorosilane

In a direct spectroscopic comparison, ethyldichlorosilane exhibited markedly weaker reactivity toward organic solvents than methyldichlorosilane. The authors explicitly attributed this attenuation to the steric effect of the ethyl substituent (C₂H₅ vs. CH₃), which shields the silicon center from nucleophilic attack [1]. This finding is critical for processes where the silane must remain intact in solution prior to its intended reaction.

Steric solvent reactivity
Head-to-head
EtSiHCl₂ reaction with organic solvents 'expressed more weakly' than MeSiHCl₂
Ethyl steric shield reduces background solvent reactivity
Based on IR/Raman spectroscopic study; Russian Chemical Bulletin, 1973
Organosilicon chemistry Steric effects Solvent compatibility

Reduced Vapor Pressure vs. Methyldichlorosilane Improves Ambient Handling Safety

Ethyldichlorosilane exhibits a vapor pressure of approximately 100 mmHg (13.3 kPa) at 21 °C [1]. In contrast, methyldichlorosilane possesses a saturated vapor pressure of 46.78 kPa (351 mmHg) at 20 °C, approximately 3.5-fold higher . The lower equilibrium vapor-phase concentration of ethyldichlorosilane at ambient temperature reduces inhalation exposure risk and flammable vapor accumulation during benchtop transfers and small-scale production operations.

Ambient vapor pressure
Cross-study comparable
EtSiHCl₂: ~100 mmHg (21 °C) MeSiHCl₂: ~351 mmHg (20 °C)
~3.5× lower vapor pressure reduces inhalation exposure risk
Supplier datasheet comparison; static vapor pressure measurements
Volatility Process safety Vapor pressure

Higher Dipole Moment Enables Polarity-Tuned Reactivity Versus Triethylsilane

Ethyldichlorosilane possesses a dipole moment of 2.04 debye, substantially higher than triethylsilane (0.75 debye) and moderately higher than methyldichlorosilane (1.91 debye) [1][2]. This elevated polarity, conferred by the two electron-withdrawing chlorine atoms, influences both the ionic character of the Si–H bond and the solubility profile of the reagent. In the context of ionic hydride reductions, the more polarized Si–H bond of ethyldichlorosilane yields a more hydridic hydrogen, a parameter that can be exploited to tune reduction selectivity relative to trialkylsilanes [1].

Dipole moment
Cross-study comparable
EtSiHCl₂: 2.04 D Et₃SiH: 0.75 D
Intermediate polarity for tunable ionic hydride reductions
Gelest technical datasheets; measured dipole moments
Dipole moment Polarity Reducing agent selection

Dichlorosilanes Produce Thinner Polymeric Grafted Layers Than Trichlorosilanes on Silicon Surfaces

In a vapor-phase surface modification study on silicon wafers, alkylsilanes with short and medium alkyl chains formed polymeric grafted layers whose thickness ranged from a few nanometers for dichlorosilanes up to tens of nanometers for trichlorosilanes [1]. This class-level finding indicates that the bifunctional dichlorosilane architecture (two Si–Cl bonds) inherently limits cross-linking density and vertical polymerization compared to trifunctional trichlorosilanes (three Si–Cl bonds). Water contact angles on these surfaces increased with alkyl chain length, leveling at θA/θR ≈ 103°/90° for chains ≥ C6 [1].

Grafted layer thickness
Class-level
Dichlorosilanes: few nm Trichlorosilanes: tens of nm
Bifunctional architecture limits vertical polymerization
General class behavior on Si wafers; validate for specific alkylsilane conditions
Surface modification Silicon wafer Monolayer control

Ethylhydrocyclopolysiloxanes Exhibit Enhanced Acid-Cleavage Resistance Versus Methyl Analogs

Upon hydrolysis, ethyldichlorosilane yields ethylhydrocyclopolysiloxanes (C₂H₅SiHO)ₙ with characterized ring sizes n = 3–6, including the strained cyclic trimer (n = 3) not observed as a stable product from methyldichlorosilane hydrolysis (which yields n = 4–7) [1][2]. Critically, the Si–O–Si linkages in the ethyl-substituted cyclosiloxanes exhibit reduced susceptibility to acid cleavage compared to the corresponding methyl-substituted (CH₃SiHO)ₙ compounds [1]. This enhanced acid resistance is directly attributable to the steric and electronic influence of the ethyl group.

Acid-cleavage resistance
Head-to-head
(EtSiHO)ₙ rings show lower acid cleavage reactivity vs (MeSiHO)ₙ
Ethyl-substituted cyclosiloxanes more resistant to acid degradation
Strained cyclic trimer (n=3) unique to ethyl system; Bull. Chem. Soc. Jpn., 1953
Cyclopolysiloxane Hydrolytic stability Silicone monomer

High-Value Application Scenarios for Dichloro(ethyl)silane Based on Evidence-Verified Differentiation


Controlled Vapor-Phase Surface Silanization of Silicon Wafers Requiring Sub-10 nm Coatings

For semiconductor and biosensor surface engineering, dichloro(ethyl)silane's bifunctional architecture delivers inherently thinner grafted polymeric layers (few nm) compared to trichlorosilanes (tens of nm), as established by ellipsometric measurements in the Langmuir 2000 study [1]. The ethyl substituent provides sufficient hydrophobicity (water contact angles approaching ~103° advancing for comparable chain lengths) while the two Si–Cl anchoring sites limit uncontrolled vertical polymerization. Users who require angstrom-level control of siloxane coating thickness should select dichloro(ethyl)silane over ethyltrichlorosilane to avoid excess 3-D polycondensation.

Hydrosilylation Reactions Requiring High Yield with Suppressed Solvent Background Reactivity

In Pt(II)-catalyzed hydrosilylation of monosubstituted acetylenes, ethyldichlorosilane achieves adduct yields of up to 99% [1], matching triethylsilane while providing post-reaction hydrolytic functionalization capability via the Si–Cl bonds. Compared to methyldichlorosilane, the ethyl steric shield reduces parasitic solvent reactivity [2], making ethyldichlorosilane the preferred hydrosilylation reagent when reactions are conducted in Lewis-basic or nucleophilic solvents that would otherwise degrade the silane prior to productive coupling.

Synthesis of Acid-Resistant Ethylhydrocyclopolysiloxane Intermediates for Specialty Silicones

Hydrolysis of ethyldichlorosilane yields ethylhydrocyclopolysiloxanes (C₂H₅SiHO)ₙ with ring sizes n = 3–6, including the unique strained cyclic trimer not accessible from methyldichlorosilane [1]. The Si–O–Si linkages in these ethyl-substituted rings demonstrate measurably reduced susceptibility to acid-catalyzed cleavage compared to methyl-substituted analogs [1]. Silicone formulators seeking hydrolytically robust cyclic intermediates for ring-opening polymerization under acidic conditions should specify ethyldichlorosilane as the precursor monomer.

Ionic Silane Reduction Workflows Requiring Intermediate Polarity Between Trialkylsilanes and Inorganic Chlorosilanes

With a dipole moment of 2.04 debye [1]—intermediate between triethylsilane (0.75 debye) and fully inorganic chlorosilanes—ethyldichlorosilane provides a predictable polarity regime for tuning ionic hydride reductions. Its lower boiling point (74–76 °C) compared to triethylsilane (107–108 °C) [1][2] facilitates post-reaction removal by distillation. Additionally, its vapor pressure (~100 mmHg at 21 °C) is substantially lower than methyldichlorosilane (~351 mmHg at 20 °C), enabling safer ambient-pressure handling during reduction setup [1][3].

Application
Selection Property
Validation Focus
Vapor-phase wafer silanization
Bifunctional architecture limits layer thickness
Ellipsometric thickness control; water contact angle screening
Hydrosilylation in nucleophilic solvents
Ethyl steric shield reduces background solvent reactivity
Pt-catalyzed coupling yield; pre-reaction silane stability
Acid-resistant cyclosiloxane synthesis
Ethyl-substituted rings resist acid cleavage
Ring-opening polymerization under acidic conditions
Tunable ionic silane reductions
Intermediate polarity regime
Distillation recovery; vapor pressure handling safety
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